molecular formula C24H26N2O3S B3552445 N-(2,6-dimethylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

N-(2,6-dimethylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

Cat. No. B3552445
M. Wt: 422.5 g/mol
InChI Key: QBELGQIWMKCFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DMTB, and it is a selective antagonist of the TRPM8 ion channel. The TRPM8 ion channel is involved in the sensation of cold, and it is also implicated in various physiological processes, including pain perception, inflammation, and cancer progression.

Mechanism of Action

DMTB is a selective antagonist of the TRPM8 ion channel, which is primarily expressed in sensory neurons. TRPM8 channels are activated by cold temperatures and menthol, and they are involved in various physiological processes, including pain perception, inflammation, and cancer progression. DMTB blocks the TRPM8 channel by binding to a specific site on the channel, preventing the influx of calcium ions into the cell. This inhibition of the TRPM8 channel leads to a reduction in pain perception, inflammation, and cancer cell proliferation.
Biochemical and physiological effects:
DMTB has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that DMTB inhibits the growth and proliferation of cancer cells, reduces the release of inflammatory cytokines, and blocks the TRPM8 channel. In vivo studies have shown that DMTB reduces cold-induced pain perception, inhibits tumor growth, and reduces inflammation in animal models.

Advantages and Limitations for Lab Experiments

DMTB has several advantages for lab experiments, including its high selectivity for the TRPM8 channel, its ability to inhibit cancer cell proliferation, and its potential use as a painkiller. However, there are also limitations to using DMTB in lab experiments, including its low solubility in aqueous solutions, its potential toxicity at high doses, and the need for further studies to determine its long-term effects.

Future Directions

There are several future directions for research on DMTB, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for cancer and pain management, and the exploration of its effects on other TRP channels. Additionally, further studies are needed to determine the long-term effects of DMTB and its potential toxicity in vivo. Overall, DMTB has significant potential for scientific research and may lead to the development of new treatments for cancer and pain management.

Scientific Research Applications

DMTB has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research is the role of TRPM8 ion channels in cancer progression. TRPM8 channels are overexpressed in several types of cancer, including prostate, breast, and lung cancer. DMTB has been shown to inhibit the growth and proliferation of cancer cells by blocking the TRPM8 channel. Additionally, DMTB has been investigated for its potential use as a painkiller, as TRPM8 channels are involved in cold-induced pain perception.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-17-8-5-6-11-21(17)16-26(30(4,28)29)22-14-12-20(13-15-22)24(27)25-23-18(2)9-7-10-19(23)3/h5-15H,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBELGQIWMKCFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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